
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H16F3NO and its molecular weight is 343.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation Processes and By-products
The degradation processes of nitisinone and its by-products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), were explored using LC-MS/MS. Nitisinone's stability increases with the pH of the solution, providing insights into its environmental fate and potential applications beyond its medical use (Barchańska et al., 2019).
Phase Behavior and Potential Applications
A review on the phase behavior and potential applications of ionic liquids with various solutes, including aliphatic and aromatic compounds, highlighted the influence of anion selection on solubility. This research suggests opportunities for using mixed solvents in environmental and industrial processes (Visak et al., 2014).
Functionalized Azoles Synthesis
The chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds has been reviewed. This novel methodology opens avenues for creating important natural and biologically active azole derivatives, demonstrating the versatility of aniline derivatives in sustainable chemistry (Vessally et al., 2017).
Genotoxic Activities and Carcinogenicity
Research on the genotoxic activities of aniline and its metabolites, including their relationship to the carcinogenicity of aniline in rats, provides valuable information on the safety and environmental impact of aniline derivatives. This review offers insights into the mechanisms underlying the observed toxicological effects and highlights the need for further studies to understand the potential risks associated with these compounds (Bomhard & Herbold, 2005).
Structural Properties of Novel Substituted Compounds
The synthesis, spectroscopic, and structural properties of novel substituted compounds, including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones derived from the reaction of chloral with substituted anilines, were explored. This work contributes to the understanding of the reactivity and potential applications of aniline derivatives in the development of new pharmaceuticals and materials (Issac & Tierney, 1996).
Properties
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)
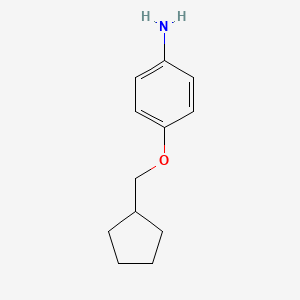
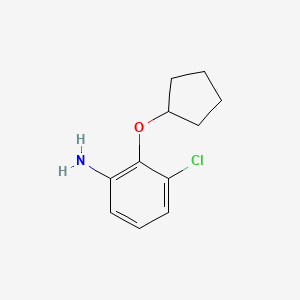
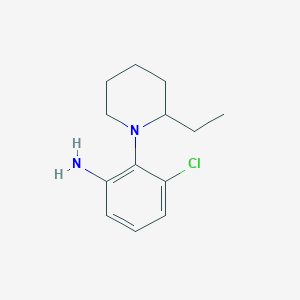
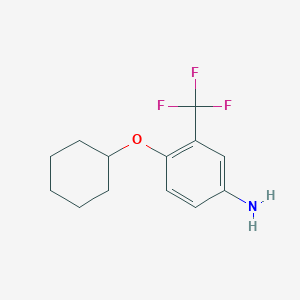
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

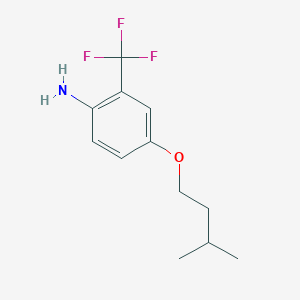
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)

